molecular formula C5H10O4 B045203 2-(2-Methoxyethoxy)acetic acid CAS No. 16024-56-9

2-(2-Methoxyethoxy)acetic acid

Cat. No.: B045203
CAS No.: 16024-56-9
M. Wt: 134.13 g/mol
InChI Key: CLLLODNOQBVIMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(2-Methoxyethoxy)acetic acid (MEAA) is primarily a metabolite of diglyme It has been used as a biomarker of exposure for jet fuel jp-8 .

Mode of Action

It is known that meaa is a metabolite of 2-(2-methoxyethoxy)ethanol , which could suggest that it may interact with biological systems in a similar manner to its parent compound.

Biochemical Pathways

It is known that meaa is a metabolite of 2-(2-methoxyethoxy)ethanol , which suggests that it may be involved in similar biochemical pathways.

Pharmacokinetics

It is known that meaa is a urinary metabolite of diglyme , which suggests that it is excreted in the urine after metabolism.

Result of Action

It has been suggested that meaa could result in dna damage and teratogenic and developmental toxicity .

Action Environment

It is known that meaa can be used as a biomarker of exposure for jet fuel jp-8 , suggesting that its presence and action may be influenced by environmental exposure to this substance.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Methoxyethoxy)acetic acid can be synthesized through the reaction of 2-(2-Methoxyethoxy)ethanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of 2-(2-Methoxyethoxy)ethanol with chloroacetic acid in a flow reactor. The reaction mixture is then neutralized, and the product is extracted and purified using distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Comparison with Similar Compounds

Comparison: 2-(2-Methoxyethoxy)acetic acid is unique due to its ability to stabilize nanoparticles and modify their surface properties. Compared to methoxyacetic acid and ethoxyacetic acid, it has a longer ethylene glycol chain, which enhances its solubility and stability in various solvents. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

2-(2-methoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLLODNOQBVIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67665-18-3
Record name Polyethylene glycol carboxymethyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67665-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90166841
Record name (2-Methoxyethoxy)acetic acid
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-56-9
Record name (2-Methoxyethoxy)acetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2-Methoxyethoxy)acetic acid
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Record name 16024-56-9
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Record name (2-Methoxyethoxy)acetic acid
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Record name (2-methoxyethoxy)acetic acid
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Synthesis routes and methods

Procedure details

Sodium (1.15 g.; 50.0 mmoles) was dissolved in 2-methoxyethanol (50 ml.; anhydrous) under N2 at room temperature. The temperature rose to 110° over about a 30 minute period. The pale yellow mixture was cooled to room temperature and to this was added powdered potassium bromoacetate (8.85 g.; 50.0 mmoles) under vigorous stirring. The mixture (suspension) was stirred at room temperature overnight (19 hrs.) under N2. The excess of methoxyethanol was removed in vacuo and the residue diluted with H2O (50 ml.) and neutralized with 1 N HCl (50 ml.). After evaporation of water, the residue was extracted with CH2Cl2 (75 ml.×2) and the extracts were evaporated to dryness yielding 5.26 g. of yellowish oil. This oil was distilled under reduced pressure, yielding 2-methoxyethoxyacetic acid (4.72 g.; 35.2 mmoles; yield 70.5%) as a colorless oil: b.p. 98° C./0.3 mm Hg; nmr (CDCl3): δ ppm 3.45 (3H, s, --OCH3), 3.4-3.9 (4H, m, --OCH2CH2O--), 4.22 (2H, s, HO2CCH2O--), 9.74 (1H, br. s., --CO2H); ir (neat) 1750 cm-1 (γc=o --CO2H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 2-(2-Methoxyethoxy)acetic acid in material science?

A1: this compound (MEAA) plays a crucial role in developing advanced materials. For instance, it enhances the performance and stability of organic solar cells. [] MEAA achieves this by modifying zinc oxide nanoparticles (ZnO NPs), a common component in electron transporting layers (ETLs) of these cells. Specifically, MEAA helps create a monodispersed ZnO nanoink, preventing aggregation over extended periods. [] This characteristic is crucial for large-scale production and printed photovoltaics. Furthermore, MEAA passivates surface defects in the ZnO ETL, leading to smoother films and improved device performance, longevity, and thickness tolerance. []

Q2: How does this compound interact with metal ions, and what are the structural implications?

A2: MEAA exhibits a strong ability to coordinate with various metal ions, including alkaline earth metals and transition metals. This interaction leads to the formation of metal-organic frameworks (MOFs) and coordination polymers. [, ] For instance, MEAA reacts with calcium, strontium, and barium to form stable polyether carboxylates. [] The crystal structure of the calcium complex reveals a dimeric unit with bridging oxygen atoms and coordinated water molecules. [] These metal-MEAA complexes often possess intriguing structural features, such as one-dimensional channels or bilayer arrangements. [, ]

Q3: Can you elaborate on the application of this compound in sensor development and the underlying mechanism?

A3: Research indicates MEAA can be detected using luminescent sensors based on metal-organic frameworks. [] Specifically, a Cd-based MOF, functionalized with Europium (Eu3+), acts as a dual-emissive ratiometric fluorescent probe for MEAA. [] The sensing mechanism likely involves the interaction of MEAA with the open metal sites or the ligand within the MOF, leading to changes in the fluorescence properties. This sensor exhibits excellent sensitivity and selectivity towards MEAA, even in complex biological samples like urine and serum. []

Q4: How does this compound contribute to the development of reactive diluents for dental composites?

A4: MEAA serves as a building block for synthesizing novel methacrylate monomers with potential applications as reactive diluents in dental composites. [] Reacting MEAA with glycidyl methacrylate (GMA) yields a new monomer with high crosslinking tendencies during polymerization. [] This monomer, along with others synthesized using similar strategies, exhibits faster polymerization rates compared to conventional diluents like triethylene glycol dimethacrylate. [] These findings highlight the potential of MEAA-derived monomers for improving the performance of dental restorative materials.

Q5: Are there any environmental concerns related to this compound, and how is its presence monitored?

A5: Given its use in various applications, understanding the potential environmental impact of MEAA is crucial. Studies have explored monitoring MEAA and related solvents during activities like graffiti removal, highlighting its potential presence as an air pollutant. [] This monitoring likely involves sophisticated analytical techniques to detect and quantify MEAA in environmental samples. Further research is necessary to evaluate its ecotoxicological effects and develop strategies for mitigating any negative environmental impact.

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